2-(1,2-Thiazol-3-yl)benzaldehyde

Description

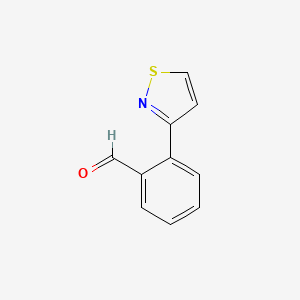

2-(1,2-Thiazol-3-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the 2-position with a 1,2-thiazole ring. The compound’s structure combines the electrophilic aldehyde group with the electron-rich thiazole moiety, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal complexes. Its reactivity is influenced by the conjugation between the aromatic systems and the steric/electronic effects of the thiazole substituent.

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-7H |

InChI Key |

PKCCNWVMZHMAJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NSC=C2 |

Origin of Product |

United States |

Preparation Methods

Etherification of Hydroxybenzaldehydes with Thiazole Derivatives

One classical approach to prepare thiazolyl-substituted benzaldehydes involves the etherification reaction between hydroxybenzaldehydes and halomethyl-substituted thiazoles under basic conditions.

Procedure: A mixture of hydroxybenzaldehyde (ortho-, meta-, or para-) and anhydrous potassium carbonate (K2CO3) is stirred in dry acetone. To this, a halomethyl-substituted thiazole such as 2-phenyl-4-iodomethyl-thiazole or its brominated derivatives is added. The reaction mixture is heated under reflux for several hours (typically 3 h) under anhydrous conditions. After cooling, the precipitate is filtered to isolate the thiazolyl-methyl-oxi-benzaldehyde derivatives.

Yields: This method typically affords good yields of the target aldehydes, as reported in a series of derivatives synthesized by this route.

-

$$

\text{Hydroxybenzaldehyde} + \text{Halomethyl-thiazole} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone, reflux}} \text{this compound derivative}

$$ Notes: This method allows for regioselective synthesis depending on the position of the hydroxy group on the benzaldehyde ring (ortho, meta, para). The reaction is facilitated by the nucleophilicity of the phenolate ion generated in situ.

Cyclization via Three-Component One-Pot Reaction Using Amines, Elemental Sulfur, and Benzaldehydes

A more recent, environmentally friendly, catalyst- and additive-free method involves a one-pot reaction of aromatic amines, elemental sulfur, and benzaldehydes in dimethyl sulfoxide (DMSO).

Procedure: Aromatic amines (e.g., 2-aminobenzaldehyde derivatives), elemental sulfur (S8), and benzaldehyde are combined in DMSO and heated at 140 °C under nitrogen atmosphere for about 22 hours. This reaction promotes the formation of the thiazole ring via double C–S bond formation and C–N bond formation through cleavage of C–N and C–H bonds.

| Entry | Sulfur Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 3 | DMSO | 83 |

| 2 | 3 | DMF | 14 |

| 3 | 3 | NMP | 38 |

| 4 | 3 | CH3CN | 27 |

| 5 | 3 | DMAC | 28 |

| 8* | 3 | DMSO | 90 |

*Entry 8 corresponds to optimized conditions with 2 equivalents of amine and 3 equivalents of sulfur.

Mechanistic Insights: DMSO acts as an oxidant in the reaction, facilitating cyclization. Intermediates such as imines and thioamides are detected, indicating a complex mechanism involving multiple pathways.

Advantages: This method avoids transition metal catalysts and halogenated substrates, making it more sustainable and potentially scalable.

Cross-Coupling and Cyclization Strategies (General Overview)

Though specific detailed protocols are less commonly reported for this precise compound, general synthetic strategies for thiazole-substituted benzaldehydes include:

Formation of the thiazole ring via cyclization of α-haloketones with thioureas or related sulfur-nitrogen precursors, followed by functionalization to introduce the aldehyde group.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) between thiazole derivatives and benzaldehyde-containing aryl halides, allowing modular synthesis of substituted derivatives.

These methods provide flexibility in tailoring the substitution pattern on the benzaldehyde or thiazole moieties but often require transition metal catalysts and more elaborate conditions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Etherification of Hydroxybenzaldehydes | Hydroxybenzaldehyde, halomethyl-thiazole, K2CO3 | Reflux in dry acetone, 3 h | Good (typically >70%) | Straightforward, good regioselectivity | Requires halomethyl-thiazole precursors |

| Three-Component One-Pot Reaction | Aromatic amine, elemental sulfur, benzaldehyde, DMSO | 140 °C, 22 h, N2 atmosphere | High (up to 90%) | Catalyst-free, environmentally friendly | Longer reaction time, high temperature |

| Cross-Coupling & Cyclization | Various thiazole and benzaldehyde precursors, Pd catalysts | Variable, often mild | Variable | Modular synthesis, diverse derivatives | Requires metal catalysts, complex setup |

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(1,2-Thiazol-3-yl)benzoic acid.

Reduction: Formation of 2-(1,2-Thiazol-3-yl)benzyl alcohol.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(1,2-Thiazol-3-yl)benzaldehyde

This compound is an organic compound that features a benzaldehyde functional group attached to a thiazole ring. The thiazole moiety, characterized by a five-membered ring containing both sulfur and nitrogen atoms, gives the compound unique properties. this compound's structural characteristics facilitate interactions with biological targets, making it potentially useful in medicinal chemistry. Compounds containing thiazole rings are known for their diverse pharmacological profiles.

Potential Applications

- Pharmaceuticals Its structure suggests utility in drug design.

- Interaction studies of this compound with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. These interactions can be elucidated through techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking studies

Understanding these interactions will aid in optimizing the compound's efficacy and selectivity as a therapeutic agent.

Related Compounds

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring can interact with biological macromolecules, leading to various pharmacological effects . The compound’s ability to modulate enzyme activity and its antioxidant properties contribute to its biological activities .

Comparison with Similar Compounds

Positional Isomer: 4-(1,2-Thiazol-3-yl)benzaldehyde

The 4-isomer (4-(1,2-Thiazol-3-yl)benzaldehyde) shares the same molecular formula (C₁₀H₇NOS) and molecular weight (189.23 g/mol) as the target compound but differs in the substitution position of the thiazole ring (para vs. ortho). Key distinctions include:

The para-substituted isomer is more commercially available and may exhibit higher stability in reactions due to reduced steric interference.

Heterocyclic Analog: 1,2,3-Benzothiadiazole

1,2,3-Benzothiadiazole (CAS: CB6395854) is a fused bicyclic compound with a sulfur and two nitrogen atoms in its heterocycle. While structurally distinct from the target compound, it shares applications in research and development (R&D):

The thiadiazole’s fused-ring system confers greater thermal stability but limits its use in condensation reactions compared to the aldehyde-containing target compound.

Biological Activity

2-(1,2-Thiazol-3-yl)benzaldehyde is a thiazole-containing compound that has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound this compound features a benzaldehyde moiety attached to a thiazole ring. This unique structure contributes to its biological activity through various mechanisms, such as enzyme inhibition and interaction with cellular receptors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with thiazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, a series of thiazole derivatives were synthesized and tested against various bacterial strains, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 50 µg/mL against multiple pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | E. coli | 75 |

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown efficacy against colon carcinoma cells (HCT-15), with IC50 values indicating strong cytotoxic effects . The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. In animal models, compounds similar to this compound have exhibited significant protective effects against seizures induced by picrotoxin and maximal electroshock (MES). One study reported a median effective dose (ED50) of less than 20 mg/kg for certain thiazole analogues in anticonvulsant assays .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry explored the anticancer efficacy of various thiazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of cancer cells through apoptosis and cell cycle arrest mechanisms. The study highlighted the potential of thiazole-based compounds in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of thiazole derivatives for antimicrobial activity, researchers found that this compound demonstrated significant inhibitory effects against several bacterial strains. The study provided detailed MIC values and compared them with standard antibiotics, establishing the compound's potential as a lead structure for developing new antimicrobial agents .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(1,2-thiazol-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling benzaldehyde derivatives with thiazole precursors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). For example, copper-catalyzed "click chemistry" has been employed to synthesize structurally analogous benzaldehyde-thiazole hybrids, where terminal alkyne protons in intermediates like 2-(prop-2-yn-1-yloxy)benzaldehyde react with azides to form triazole-thiazole hybrids . Optimization includes adjusting catalyst loading (e.g., CuI or Pd(PPh₃)₂Cl₂), solvent systems (e.g., THF/Et₃N), and reaction times (e.g., 6–48 hours under reflux). Purity is enhanced via recrystallization (e.g., ethanol) or silica gel chromatography .

Q. Q2. How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Monitor diagnostic signals (e.g., aldehyde proton at ~10 ppm, thiazole ring protons at 7–8 ppm) to confirm regiochemistry .

- X-ray diffraction : Resolve crystal packing and bond angles, as demonstrated for related 1,2-benzisothiazol-3(2H)-ones .

- FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) elucidate the electronic behavior of this compound in catalytic or biological systems?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps). For instance, Becke’s 1993 work showed that integrating exact-exchange terms reduces deviations in atomization energies to <2.4 kcal/mol . Apply this to model charge transfer in thiazole-aldehyde systems, validate with experimental UV-Vis spectra, and correlate with reactivity in catalysis or ligand-protein interactions.

Q. Q4. How can conflicting data on the biological activity of thiazole-benzaldehyde derivatives be resolved?

Methodological Answer: Address contradictions through:

- Dose-response assays : Test antimicrobial activity (e.g., against Gram-positive bacteria) at varying concentrations to establish IC₅₀ values, as done for 1,2-benzisothiazol-3(2H)-ones .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzaldehyde ring) on potency .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock, referencing triazole-Schiff base hybrids as precedents .

Q. Q5. What strategies mitigate solubility issues of this compound in aqueous biological assays?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the benzaldehyde or thiazole moiety without disrupting the pharmacophore .

- Co-solvents : Use DMSO or ethanol (≤1% v/v) to enhance solubility, ensuring solvent controls in assays .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for hydrophobic benzothiazoles .

Q. Q6. How can synthetic protocols for this compound derivatives be scaled without compromising yield?

Methodological Answer:

- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps (e.g., cyclization) .

- Catalyst recycling : Immobilize Pd or Cu catalysts on silica or magnetic nanoparticles to minimize metal leaching .

- In-line analytics : Use HPLC or IR spectroscopy to monitor reaction progress and automate purification .

Data Interpretation and Validation

Q. Q7. How should researchers validate computational predictions of this compound’s reactivity?

Methodological Answer:

Q. Q8. What are the best practices for resolving discrepancies in spectroscopic data for thiazole-aldehyde derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out isomeric impurities .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, particularly in crowded aromatic regions .

- Control experiments : Synthesize and characterize intermediates to identify byproducts or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.